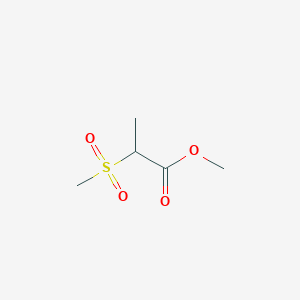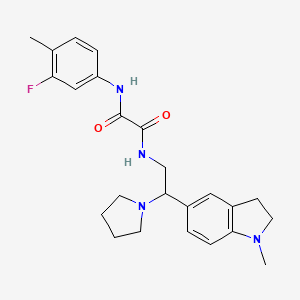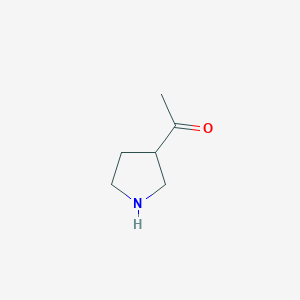![molecular formula C26H29ClN4O3 B2417759 1-[6-(4-clorofenil)piridazin-3-il]-N-[2-(3,4-dimetoxi fenil)etil]piperidin-3-carboxamida CAS No. 1105213-60-2](/img/structure/B2417759.png)
1-[6-(4-clorofenil)piridazin-3-il]-N-[2-(3,4-dimetoxi fenil)etil]piperidin-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide is a complex organic compound that features a pyridazine ring substituted with a chlorophenyl group and a piperidine ring
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine ring, followed by the introduction of the chlorophenyl group and the piperidine ring. Common reagents used in these reactions include chlorinating agents, reducing agents, and coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Mecanismo De Acción
The mechanism of action of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other pyridazine derivatives or piperidine-containing molecules. Examples could be:
- 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(3,4-dimethoxyphenethyl)piperidine-3-carboxamide
- 1-(6-(4-bromophenyl)pyridazin-3-yl)-N-(3,4-dimethoxyphenethyl)piperidine-3-carboxamide
Uniqueness
The uniqueness of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide lies in its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c1-33-23-11-5-18(16-24(23)34-2)13-14-28-26(32)20-4-3-15-31(17-20)25-12-10-22(29-30-25)19-6-8-21(27)9-7-19/h5-12,16,20H,3-4,13-15,17H2,1-2H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFIDCPTSBZRAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)acetic acid](/img/structure/B2417679.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2417681.png)
![N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/new.no-structure.jpg)


![2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid](/img/structure/B2417688.png)
![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea](/img/structure/B2417689.png)



![3-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2417694.png)


